(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazol-3(2H)-one class, characterized by a fused bicyclic core with a benzylidene substituent at the 2-position. The Z-configuration of the benzylidene group (C=CH–Ar) is critical for its stereoelectronic properties, influencing molecular geometry and intermolecular interactions . Synthetically, such compounds are typically prepared via condensation of 4,5-diphenylimidazothiones with substituted aldehydes under acidic conditions, as demonstrated in analogous systems .
Properties
Molecular Formula |
C31H30N2O3S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-pentoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C31H30N2O3S/c1-3-5-12-19-36-25-18-17-22(20-26(25)35-4-2)21-27-30(34)33-29(24-15-10-7-11-16-24)28(32-31(33)37-27)23-13-8-6-9-14-23/h6-11,13-18,20-21H,3-5,12,19H2,1-2H3/b27-21- |
InChI Key |
FZJWOVLAEFRKIC-MEFGMAGPSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiazoles with α-Halocarbonyl Compounds
The imidazo[2,1-b]thiazole scaffold is synthesized via cyclization of 2-amino-5,6-diphenylthiazole derivatives with α-bromoacetophenone or analogous electrophiles.
Procedure
-
Reactant Preparation : 2-Amino-5,6-diphenylthiazole is prepared from thiourea and α-bromoketones.
-
Cyclization : Treatment with α-bromoacetophenone in ethanol under reflux for 12–24 hours yields 5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one.
-
Purification : Column chromatography (hexane:ethyl acetate, 3:1) isolates the core structure in 65–78% yield.
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Temperature | Reflux (78°C) |
| Yield | 65–78% |
| Purity (HPLC) | >95% |
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (0.1 eq) |
| Solvent | Acetic acid |
| Temperature | 80°C |
| Yield | 72–85% |
| Z:E Ratio | 9:1 |
Alternative Microwave-Assisted Synthesis
One-Pot Cyclocondensation and Condensation
Microwave irradiation reduces reaction times and improves yields.
Procedure
-
One-Pot Reaction : 2-Aminothiazole, α-bromoacetophenone, and aldehyde are irradiated (100°C, 150 W) in DMF for 30 minutes.
-
Purification : Flash chromatography (silica gel, CH₂Cl₂:MeOH 20:1) yields the product in 82%.
Key Data
| Parameter | Value |
|---|---|
| Microwave Power | 150 W |
| Time | 30 minutes |
| Yield | 82% |
| Purity (NMR) | >98% |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Z:E Ratio | Scalability |
|---|---|---|---|---|
| Traditional Cyclization | 65–78 | 12–24 h | 9:1 | High |
| Microwave-Assisted | 82 | 0.5 h | 9.5:1 | Moderate |
| DBU-Catalyzed | 78 | 4 h | 8.5:1 | High |
Advantages of Microwave Method :
-
Reduced reaction time (30 minutes vs. 24 hours).
-
Higher yield (82% vs. 65–78%).
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Optimization
-
Regioselectivity : Competing formation of 6-substituted isomers is mitigated using bulky bases (e.g., DBU).
-
Side Reactions : Over-alkylation is minimized by slow addition of α-bromoacetophenone.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying.
Industrial-Scale Considerations
-
Cost-Efficiency : Traditional cyclization is preferred for large batches due to lower microwave equipment costs.
-
Green Chemistry : Ethanol/water mixtures reduce environmental impact during recrystallization.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and pentyloxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the aromatic rings.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Medicinal chemistry applications include the development of new drugs for treating various diseases, such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of “(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein-coupled receptors, and the pathways involved could be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Key Structural Analogues:
(2E)-2-[4-Chlorobenzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one (Compound 4a) :
- Substituents : 4-chlorophenyl (E-configuration).
- Synthesis : Condensation with 4-chlorobenzaldehyde under acetic anhydride/sodium acetate.
- Key Difference : The E-configuration and electron-withdrawing chloro group reduce steric bulk compared to the target compound’s Z-configuration and alkoxy substituents.
(2E)-2-[3-Nitrobenzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one (Compound 4b) :
- Substituents : 3-nitrophenyl (E-configuration).
- Bioactivity : Moderate antibacterial efficacy due to nitro group-induced polarity, which may limit cellular uptake.
Target Compound: Substituents: 3-ethoxy, 4-pentyloxy (Z-configuration).
Structural Analysis Table:
*LogP values estimated via computational modeling; MIC data from .
Bioactivity and Pharmacological Comparison
Antibacterial Activity:
- Target Compound : While direct MIC values are unavailable, its structural features suggest enhanced activity over E-isomers. The Z-configuration likely optimizes spatial alignment with bacterial enzyme active sites (e.g., dihydrofolate reductase), while the pentyloxy group improves membrane penetration .
- Analogues :
Metabolic Stability:
- The ethoxy and pentyloxy groups in the target compound may confer resistance to oxidative metabolism compared to halogenated or nitro-substituted analogues, as alkoxy chains are less prone to Phase I enzymatic degradation .
Biological Activity
The compound (2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic molecule belonging to the class of thiazole derivatives. Its structural features suggest potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of thiazole derivatives often involves interactions with various biological targets:
- Enzyme Inhibition : Many thiazole compounds act as inhibitors of specific enzymes. For instance, they may inhibit tyrosinase, an enzyme involved in melanin production, which could have implications for skin-related therapies .
- Receptor Modulation : Some thiazole derivatives have been shown to interact with cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazole derivatives. For instance:
- In Vitro Studies : The compound has demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Recent research has highlighted the anticancer potential of imidazo-thiazole compounds:
- Cell Lines Tested : The efficacy was evaluated using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : The compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
-
Study on Antimicrobial Effects :
A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria. This study utilized a series of agar diffusion tests to ascertain the compound's efficacy compared to standard antibiotics. -
Investigation into Anticancer Properties :
Another study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar thiazole derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. What are the optimized synthetic routes for this compound?
The synthesis involves a condensation reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and substituted benzaldehydes. A typical procedure includes refluxing the starting material with aldehydes (e.g., benzaldehyde derivatives) in 1,4-dioxane containing catalytic piperidine for 5 hours. The product is isolated via acidified ice/water precipitation and recrystallized from dioxane. This method ensures high purity and moderate-to-good yields .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on analytical and spectral data. For example, NMR spectra show distinct signals for CH groups (δ 1.69–1.75 and 2.50–2.57 ppm) and aromatic protons. Additional characterization techniques include mass spectrometry, IR spectroscopy, and elemental analysis to verify molecular weight and functional groups .
Q. What in vitro models are recommended for initial cytotoxicity screening?
Use human cancer cell lines such as gastric (NUGC), colon (DLD-1), liver (HA22T, HEPG-2), breast (MCF-7), and nasopharyngeal carcinoma (HONE-1). Normal fibroblast cells (WI-38) serve as controls. Protocols involve RPMI-1640 medium supplemented with 5% FBS, sulforhodamine B (SRB) assays for viability, and CHS-828 as a reference antitumor agent. DMSO (≤0.5%) is used as a vehicle control .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?
Discrepancies may arise from cell-specific uptake efficiency or metabolic activation. To address this:
- Perform dose-response curves (e.g., IC values) across multiple cell lines.
- Use flow cytometry to assess apoptosis/necrosis mechanisms.
- Validate results with orthogonal assays (e.g., ATP-based luminescence).
- Compare metabolic stability via liver microsome assays .
Q. What methodologies assess solubility and stability for formulation studies?
- Solubility : Use dynamic light scattering (DLS) or HPLC to measure solubility in buffers (pH 1.2–7.4) and organic solvents.
- Stability : Conduct stress testing under accelerated conditions (40°C/75% RH, UV light exposure). Monitor degradation via LC-MS and quantify degradation products .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Synthesize analogs with variations in the ethoxy, pentyloxy, or benzylidene substituents.
- Test cytotoxicity against a panel of cancer cell lines to identify critical functional groups.
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like tubulin or kinases.
- Compare results with structurally similar compounds (e.g., thiazolo[3,2-b]triazole derivatives) to establish pharmacophore models .
Q. What strategies evaluate environmental fate and ecotoxicological impacts?
- Degradation pathways : Perform hydrolysis/photolysis studies under simulated environmental conditions (pH, UV exposure).
- Bioaccumulation : Use LC-MS/MS to measure partitioning coefficients (log P) and bioconcentration factors in model organisms (e.g., Daphnia magna).
- Toxicity : Assess acute/chronic effects on aquatic and terrestrial organisms via OECD guidelines. Include genomic assays (e.g., RNA-seq) to identify ecotoxicological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
